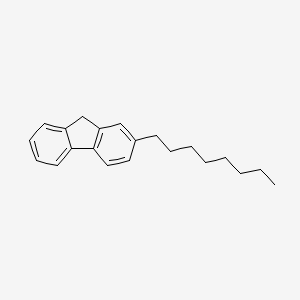
2-octyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-octyl-9H-fluorene is a useful research compound. Its molecular formula is C21H26 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
2-Octyl-9H-fluorene is a crucial component in the development of OLEDs due to its excellent optical properties.
- Optical Properties : The compound exhibits blue light-emitting characteristics with a purity range of 412–468 nm, making it suitable for use as a blue light-emitting material in OLEDs. The incorporation of electron-accepting groups leads to red-shifts in both absorption and fluorescence spectra, enhancing its utility in solid-state applications .
- Material Design : Research has shown that derivatives of this compound can be engineered to optimize their emission properties. For instance, the synthesis of poly(9,9-dioctylfluorene-2,7-diyl) (2C8-PF) has been explored for its ability to achieve high efficiency and stability in OLED devices .
Carbon Nanotube Technology
Another significant application of this compound is in the selective recognition and extraction of single-walled carbon nanotubes (SWNTs).
- Selective Extraction : Polyfluorenes, including those based on this compound, have been found effective in selectively extracting semiconducting SWNTs from mixtures containing both semiconducting and metallic SWNTs. This property is vital for advancing nanotechnology applications where purity and type-specific characteristics of nanotubes are critical .
- Mechanistic Insights : Studies have utilized molecular mechanics simulations to elucidate the mechanisms behind the selective solubilization behavior of these polymers. Understanding these mechanisms can lead to improved designs for polymer-based materials that enhance the efficiency of carbon nanotube extraction processes .
Emerging Applications in Sensors
Recent developments have explored the use of this compound derivatives in sensor technology.
- Explosive Detection : Research has indicated that polymers containing fluorene moieties can be integrated into polyurethane foams to create sensors capable of detecting explosives. The unique optical properties of these polymers allow for enhanced sensitivity and specificity in detection applications .
Propriétés
Numéro CAS |
99012-34-7 |
|---|---|
Formule moléculaire |
C21H26 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
2-octyl-9H-fluorene |
InChI |
InChI=1S/C21H26/c1-2-3-4-5-6-7-10-17-13-14-21-19(15-17)16-18-11-8-9-12-20(18)21/h8-9,11-15H,2-7,10,16H2,1H3 |
Clé InChI |
RNQVXNPLQNQMTF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
SMILES canonique |
CCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













